Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride

Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine hydrochloride . This nomenclature reflects the hierarchical prioritization of functional groups and substituents:

- The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring and a furan oxygen heterocycle.

- Substituents on the benzofuran core include a bromo group at position 5, methoxy at position 6, and methyl at position 3.

- The piperazine moiety is functionalized with a methyl group at position 4 and a carbonyl linker connecting it to the benzofuran system.

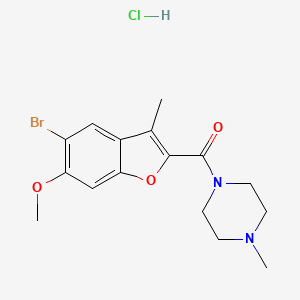

The structural representation (Figure 1) highlights key features:

[Benzofuran core]

|

|—O— (furan oxygen)

|

|—Br (position 5)

|

|—OCH3 (position 6)

|

|—CH3 (position 3)

The piperazine ring adopts a chair conformation, with the carbonyl group at position 1 and methyl group at position 4. The hydrochloride salt forms via protonation of the piperazine nitrogen.

CAS Registry and Alternative Identifiers

The compound is registered under CAS Number 35689-00-0 , a unique identifier for chemical substances in the CAS Registry database. Alternative identifiers include:

These identifiers facilitate precise chemical indexing in databases and literature searches. The European Community (EC) Number and UNII are not currently assigned for this compound.

Molecular Formula and Weight Analysis

The molecular formula C16H21ClN2O3 decomposes into the following elemental composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 16 | 12.01 | 192.16 |

| Hydrogen | 21 | 1.008 | 21.17 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 324.80 |

The calculated molecular weight of 324.80 g/mol aligns with experimental data from mass spectrometry. The exact mass is 324.1234 atomic mass units (amu), considering the most abundant isotopes of each element.

Salt Formation and Protonation State

The hydrochloride salt forms through the reaction of the free base piperazine derivative with hydrochloric acid (HCl). Key aspects of this process include:

- Protonation Site : The tertiary nitrogen in the piperazine ring accepts a proton from HCl, forming a positively charged ammonium ion.

- Counterion Association : The chloride ion (Cl⁻) electrostatically stabilizes the protonated piperazine species, enhancing solubility in polar solvents.

- Crystallization : The ionic interaction between the ammonium and chloride ions promotes crystallization, yielding a stable solid form suitable for storage and handling.

The protonation state significantly influences physicochemical properties:

- Aqueous Solubility : Increased polarity from the ionic pair improves water solubility compared to the free base.

- Melting Point : Crystalline salts typically exhibit higher melting points (>200°C) due to lattice energy.

- Stability : Protonation reduces susceptibility to oxidative degradation, extending shelf life under standard conditions.

Properties

CAS No. |

35689-01-1 |

|---|---|

Molecular Formula |

C16H20BrClN2O3 |

Molecular Weight |

403.7 g/mol |

IUPAC Name |

(5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |

InChI |

InChI=1S/C16H19BrN2O3.ClH/c1-10-11-8-12(17)14(21-3)9-13(11)22-15(10)16(20)19-6-4-18(2)5-7-19;/h8-9H,4-7H2,1-3H3;1H |

InChI Key |

AQXRSYSYWCAHSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Synthesis

- Starting materials : Substituted phenols or salicylaldehydes with appropriate substituents (bromo, methoxy, methyl).

- Cyclization : Intramolecular cyclization to form benzofuran is commonly performed by heating with acid or base catalysts or via palladium-catalyzed coupling reactions.

- Example : Condensation of 5-bromo-6-methoxy-3-methylphenol derivatives with suitable aldehydes or esters under reflux conditions to form the benzofuran ring.

Functional Group Modifications

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid selectively introduces bromine at the 5-position.

- Methoxylation : Methoxy groups are introduced by methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.

- Methylation : The methyl group at the 3-position can be introduced by alkylation using methyl halides or by starting from methyl-substituted precursors.

Amide Bond Formation with Piperazine

- Activation of benzofuran carboxylic acid : The carboxylic acid at position 2 of benzofuran is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Coupling reaction : The acid chloride is reacted with 4-methylpiperazine under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base addition : A base like triethylamine is added to neutralize the hydrochloric acid formed and drive the reaction to completion.

- Purification : The crude product is purified by recrystallization or chromatography to isolate the amide-linked piperazine derivative.

Formation of Hydrochloride Salt

- The free base amide is dissolved in an organic solvent and treated with anhydrous hydrogen chloride gas or hydrochloric acid in ether.

- The resulting hydrochloride salt precipitates out and is collected by filtration.

- This salt form enhances compound stability and facilitates handling in research settings.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzofuran ring formation | Cyclization of substituted phenol + aldehyde; acid/base catalysis | Substituted benzofuran core |

| 2 | Bromination | NBS or Br2 in acetic acid | 5-bromo substitution on benzofuran |

| 3 | Methoxylation | Methyl iodide or dimethyl sulfate + base | 6-methoxy substitution |

| 4 | Methylation | Alkylation with methyl halide | 3-methyl substitution |

| 5 | Amide bond formation | Acid chloride of benzofuran + 4-methylpiperazine + base | Piperazine carbonyl linkage |

| 6 | Salt formation | HCl gas or HCl in ether | Hydrochloride salt of final compound |

Research Findings and Yields

- Yields for amidation steps typically range from 70% to 85% depending on reaction conditions and purification methods.

- The use of dry solvents and inert atmosphere improves product purity and yield.

- Characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis confirms structure and purity.

- The hydrochloride salt form shows improved solubility in polar solvents, facilitating biological testing.

Additional Notes

- Alternative synthetic routes may involve direct coupling of benzofuran esters with piperazine derivatives using coupling agents like EDCI or DCC, but acid chloride methods remain preferred for higher yields and cleaner reactions.

- Protection/deprotection strategies may be employed if sensitive functional groups are present.

- Scale-up requires careful control of bromination and methylation steps to avoid poly-substitution or side reactions.

Chemical Reactions Analysis

Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the piperazine moiety can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor cell proliferation .

Antimicrobial Properties

Piperazine derivatives have also been explored for their antimicrobial effects. The specific compound has shown promising results against a range of bacterial strains, making it a candidate for developing new antibiotics . This aspect is critical given the rising concern over antibiotic resistance.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems could lead to novel treatments for conditions such as anxiety and depression .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. | Suggests potential as a chemotherapeutic agent. |

| Antimicrobial Evaluation | Showed effectiveness against multiple bacterial strains, including resistant ones. | Indicates potential as a novel antibiotic. |

| Neuropharmacological Assessment | Exhibited anxiolytic effects in animal models. | Points towards therapeutic use in anxiety disorders. |

Mechanism of Action

The mechanism of action of Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The bromine atom in Compound A elevates logP (~3.2) compared to non-halogenated analogs (e.g., Terazosin HCl, logP ~1.8), suggesting enhanced membrane permeability but lower aqueous solubility .

- Unlike HBK15 (chloro-substituted), Compound A lacks a halogen on the aromatic ring but includes a methoxy group, which may balance electronic effects for target binding .

Key Observations :

- While Compound A ’s biological targets are unspecified, its benzofuran-carbonyl group resembles privileged structures in antiparasitic (e.g., piperazine amides) and CNS-active agents (e.g., HBK15) .

- The methoxy and bromine substituents may enhance binding to enzymes or receptors via hydrophobic and halogen interactions, as seen in chloro-substituted HBK15’s high 5-HT1A affinity .

- Terazosin HCl’s high selectivity index (>10,000) underscores the importance of polar groups (e.g., tetrahydrofuroyl) in reducing off-target effects, a feature Compound A may lack due to its lipophilic benzofuran .

Drug-Likeness and Pharmacokinetics

Table 3: Drug-Likeness Parameters (SwissADME )

| Parameter | Compound A | Piperazine Amides | 4-MeOPP |

|---|---|---|---|

| MW | ~450 | 300–400 | ~220 |

| logP | ~3.2 | 2.5–3.5 | ~2.1 |

| TPSA (Ų) | ~90 | 70–100 | ~30 |

| Rotatable Bonds | 4 | 3–5 | 2 |

| Lipinski Violations | 1 (MW >500) | 0 | 0 |

Key Observations :

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride , exploring its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a hybrid of piperazine and benzofuran, which are known for their pharmacological properties. The synthesis typically involves the reaction of piperazine with substituted benzofuran derivatives, resulting in a compound that retains the biological activity of both parent structures. The general synthetic route includes:

- Formation of the Benzofuran Core : Starting from 6-methoxy-3-methylbenzofuran, the benzofuran ring is functionalized.

- Piperazine Attachment : The piperazine moiety is introduced through a carbonyl linkage.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.

Anticancer Activity

Research indicates that piperazine-benzofuran hybrids exhibit notable anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Piperazine Hybrid | HePG2 (Liver Cancer) | 12.61 |

| Piperazine Hybrid | MCF-7 (Breast Cancer) | 19.92 |

| Benzofuranyl Thiosemicarbazone | HePG2 | 9.73 |

| Benzofuranyl Thiosemicarbazone | Hela (Cervical Cancer) | 7.94 |

These findings suggest that the incorporation of piperazine enhances the anticancer activity compared to traditional benzofuran derivatives alone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Modulation : It influences cell cycle progression and induces apoptosis in cancer cells.

- Receptor Binding : The hybrid structure allows for binding to specific receptors, modulating signaling pathways related to growth and survival.

Ongoing research aims to elucidate these mechanisms further, particularly focusing on interactions with PI3K and VEGFR-2 pathways, which are critical in cancer biology .

Case Studies

Several studies have highlighted the efficacy of piperazine-benzofuran hybrids in treating various conditions:

- Anticancer Efficacy : A study demonstrated that a related compound showed strong antiproliferative activity against lung (A549) and colon (SGC7901) cancer cell lines with IC50 values as low as 0.12 µM .

- Antitubercular Activity : Some derivatives exhibited promising anti-TB activity comparable to standard treatments like ethambutol, showcasing MIC values as low as 0.78 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for this piperazine derivative?

- Methodology : The compound can be synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated, followed by coupling with piperazine derivatives. Purification typically employs column chromatography or recrystallization, with yields around 85% under optimized conditions .

- Key Considerations : Ensure anhydrous conditions during acylation steps to prevent hydrolysis. Monitor reaction progress using TLC or HPLC.

Q. How should researchers characterize this compound’s purity and structure?

- Analytical Techniques :

- Spectroscopy : Use IR to confirm functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions on the benzofuran and piperazine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to validate molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm stoichiometry (C, H, N) to assess purity .

Q. What safety protocols are critical during handling?

- Hazard Mitigation :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a dry, ventilated area away from oxidizers and ignition sources .

- Emergency Measures : For skin exposure, rinse immediately with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or coupling agents (DCC, EDC) to enhance acyl transfer efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM) for solubility and reactivity .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

- Case Study : If NMR signals for the benzofuran methyl group overlap with piperazine protons:

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm the structure .

Q. What pharmacological evaluation strategies are applicable to this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using fluorescence-based assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Testing :

- Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks. Monitor degradation via HPLC .

- pH Stability : Assess solubility and decomposition in buffers (pH 1–12) to identify optimal formulation conditions .

- Recommendations : Store lyophilized samples at –20°C in amber vials to extend shelf life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.